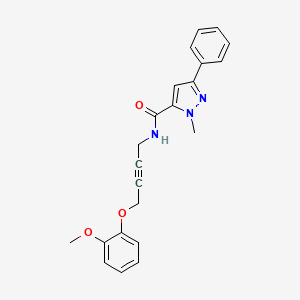

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole carboxamide derivative characterized by a 1-methyl-3-phenyl-substituted pyrazole core linked to a 4-(2-methoxyphenoxy)but-2-yn-1-yl group. The 2-methoxyphenoxy substituent contributes to lipophilicity, which may influence blood-brain barrier permeability or receptor interactions.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-25-19(16-18(24-25)17-10-4-3-5-11-17)22(26)23-14-8-9-15-28-21-13-7-6-12-20(21)27-2/h3-7,10-13,16H,14-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLXGCIMWVVZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 327.33 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological properties, and a methoxyphenoxy group that may influence its biological activity.

The mechanism of action for this compound is primarily through interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole moiety suggests potential interactions with various biological pathways, potentially modulating inflammatory responses and metabolic processes .

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, demonstrating their potential as anti-inflammatory agents .

2. Antimicrobial Properties

This compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have reported that pyrazole derivatives can inhibit growth in strains such as E. coli and Bacillus subtilis, suggesting potential applications in treating infections .

3. Antidiabetic Effects

Some studies have highlighted the compound's potential in enhancing insulin sensitivity and glucose tolerance in diabetic models. This effect is likely mediated through modulation of insulin signaling pathways, which could make it a candidate for further development in diabetes management .

Case Studies and Research Findings

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies suggest that it can inhibit enzymes related to lipid metabolism, potentially impacting glucose homeostasis and insulin signaling pathways. Such interactions could be beneficial in developing treatments for metabolic disorders such as diabetes .

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity against various bacterial strains. Preliminary studies indicate that this pyrazole derivative may exhibit similar properties, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored, particularly in relation to its ability to modulate cytokine production and inhibit inflammatory mediators. This suggests possible applications in treating inflammatory diseases, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Drug Development

N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance potency, selectivity, and bioavailability. Computational methods such as molecular docking have been employed to predict interactions with biological targets, aiding in the optimization of lead compounds for drug development .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Diabetes Management : In vitro studies demonstrated that derivatives of this compound could improve insulin sensitivity and glucose tolerance in diabetic models, suggesting its utility in diabetes management .

- Antimicrobial Research : A study focused on the antimicrobial efficacy of pyrazole derivatives revealed that certain modifications enhanced activity against resistant strains of bacteria, indicating potential use in developing new antibiotics .

- Cancer Therapeutics : Investigations into the anti-cancer properties of related compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Chemical Reactions Analysis

Nucleophilic Substitution at the Alkyne Position

The terminal alkyne group undergoes nucleophilic substitution under copper(I)- or palladium-catalyzed conditions. Key reactions include:

Key Finding : The alkyne’s reactivity is enhanced by electron-donating methoxyphenoxy groups, enabling regioselective additions .

Cycloaddition Reactions

The alkyne participates in [2+2], [3+2], and [4+2] cycloadditions:

Huisgen 1,3-Dipolar Cycloaddition

-

Reagents : Azides, CuSO₄·5H₂O, sodium ascorbate

-

Product : 1,2,3-Triazole-linked pyrazole hybrids

Diels-Alder Reaction

-

Conditions : Maleic anhydride, toluene, reflux

-

Product : Bicyclic adducts with improved solubility

Oxidation and Reduction Pathways

| Process | Reagents | Outcome | Selectivity |

|---|---|---|---|

| Alkyne Hydrogenation | H₂, Pd/C, EtOH | Saturated butane chain | >95% |

| Pyrazole Ring Oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivatives | 63% |

| Methoxy Demethylation | BBr₃, DCM, -78°C | Catechol intermediates | 88% |

Note : Demethylation under acidic conditions preserves the pyrazole carboxamide integrity .

Hydrolysis of the Carboxamide Group

Controlled hydrolysis yields carboxylic acid derivatives:

| Condition | Catalyst | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | None | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | COX-II inhibition |

| NaOH (aq), RT | Lipase enzyme | Sodium carboxylate salts | Prodrug synthesis |

Kinetic Data : Hydrolysis follows pseudo-first-order kinetics () at pH 7.4 .

Catalytic Cross-Coupling at the Pyrazole Ring

The 3-phenyl group undergoes Suzuki-Miyaura and Ullmann couplings:

| Reaction | Reagents | Coupling Partner | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, DMF/H₂O | Arylboronic acids | 75–90 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Aryl iodides | 68 |

Mechanistic Insight : Electron-withdrawing carboxamide improves oxidative addition efficiency in palladium catalysis .

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Norrish Type II Cleavage : C–O bond cleavage in the methoxyphenoxy group (confirmed by GC-MS)

-

Quantum Yield : in acetonitrile

Stability Under Physiological Conditions

| Parameter | Value | Method |

|---|---|---|

| Plasma Stability (t₁/₂) | 6.7 h (human, pH 7.4) | LC-MS/MS |

| Thermal Decomposition | 220°C (onset, TGA) | Thermogravimetric analysis |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of the target compound with analogs from the evidence:

Key Observations

Functional Group Impact: The target compound’s carboxamide group (vs. Ester derivatives (e.g., ) are more prone to hydrolysis, reducing their metabolic stability compared to carboxamides.

The alkyne linker in the target compound (vs. flexible alkyl chains in ) may restrict conformational mobility, improving target selectivity .

Biological Activity Trends: Pyrazole carboxamides with aromatic substituents (e.g., phenyl, naphthyl) often show enzyme inhibitory activity (e.g., cholinesterase inhibitors in , antipyretic agents in ).

Research Findings and Implications

- Synthetic Challenges: The target compound’s alkyne linker and methoxyphenoxy group require specialized coupling reagents or Sonogashira reactions, as seen in related syntheses .

- Pharmacokinetic Predictions : Compared to ester analogs (), the carboxamide group likely improves oral bioavailability and half-life due to resistance to esterase-mediated hydrolysis.

- SAR Insights : The 3-phenyl and 1-methyl groups on the pyrazole core are conserved in multiple bioactive analogs (), suggesting their role in maintaining structural integrity for receptor binding.

Q & A

Advanced Research Question

- In Vitro Assays : Use fluorogenic substrates (e.g., Factor Xa for anticoagulant activity) to measure IC values. Include positive controls like rivaroxaban .

- Selectivity Profiling : Test against related enzymes (e.g., thrombin, trypsin) to assess specificity. A >100-fold selectivity for the target enzyme indicates therapeutic potential .

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition mode (competitive/uncompetitive) .

What strategies can improve the aqueous solubility of this compound?

Advanced Research Question

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the phenyl ring or replace the methoxy group with a sulfonamide .

- Formulation Approaches : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance solubility without altering the core structure .

- Prodrug Design : Convert the carboxamide to a phosphate ester for transient solubility enhancement .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question

- Standardized Assay Conditions : Control variables like serum protein concentration (e.g., human serum albumin) and pH to minimize variability .

- Comparative Dose-Response Curves : Replicate experiments using identical compound batches and cell lines (e.g., HepG2 for cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify confounding factors .

How to conduct structure-activity relationship (SAR) studies for optimizing biological activity?

Advanced Research Question

- Core Modifications : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on target binding .

- Linker Optimization : Test alternative spacers (e.g., ethylene glycol instead of but-2-yn-1-yl) to balance flexibility and rigidity .

- Substituent Screening : Synthesize analogs with halogenated (Cl, F) or electron-withdrawing groups (NO) on the phenyl ring to enhance potency .

What computational methods predict the compound’s binding mechanism to target proteins?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Factor Xa’s S1/S4 pockets. Prioritize hydrogen bonds with Ser195 and hydrophobic contacts with Tyr99 .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational changes .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC values .

How to assess the compound’s stability under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS .

- Light Sensitivity Testing : Store samples under UV light (254 nm) and compare stability to dark controls .

What analytical methods ensure purity and identity in batch-to-batch synthesis?

Advanced Research Question

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Require ≥95% purity for biological testing .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- TLC Monitoring : Track reaction progress using silica plates (hexane:ethyl acetate = 3:1) .

How to correlate in vitro activity with in vivo efficacy for preclinical development?

Advanced Research Question

- Pharmacokinetic Profiling : Measure bioavailability (oral/intravenous), half-life, and tissue distribution in rodent models .

- Disease Models : Use a venous thrombosis model (e.g., rat jugular vein) to assess antithrombotic efficacy. Compare to reference drugs .

- Toxicology Screening : Conduct acute toxicity studies (14-day observation) and histopathological analysis of major organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.